1-Chloro-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]naphthalene
Overview
Description
1-Chloro-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chloro group and multiple ethoxy linkages attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]naphthalene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the etherification of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol. This intermediate is then further reacted with ethylene oxide to produce 2-[2-(3-methoxyphenoxy)ethoxy]ethanol. Finally, this compound undergoes a Friedel-Crafts alkylation reaction with 1-chloronaphthalene in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chloro group or to convert the naphthalene ring to a dihydronaphthalene derivative.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium amide or thiolates in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution Reactions: Products include amine or thiol derivatives of the original compound.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxy group.
Reduction Reactions: Products include dihydronaphthalene derivatives or dechlorinated compounds.
Scientific Research Applications
1-Chloro-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]naphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]naphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and methoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-[2-(3-methoxyphenoxy)ethoxy]naphthalene: Lacks one ethoxy linkage compared to the target compound.
1-Chloro-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]naphthalene: Has a methoxy group in the para position instead of the meta position.
1-Bromo-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]naphthalene: Contains a bromo group instead of a chloro group.
Uniqueness
1-Chloro-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]naphthalene is unique due to its specific substitution pattern and the presence of multiple ethoxy linkages
Properties
IUPAC Name |
1-chloro-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]naphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO4/c1-23-16-5-4-6-17(15-16)25-13-11-24-12-14-26-21-10-9-20(22)18-7-2-3-8-19(18)21/h2-10,15H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFCAWFSHSAECR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCOC2=CC=C(C3=CC=CC=C32)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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